molecular formula C17H23NO B5656579 N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide

N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide

Cat. No.: B5656579
M. Wt: 257.37 g/mol
InChI Key: LARFULZADQISNI-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydronaphthalen-1-yl)cyclohexanecarboxamide (CAS 415691-91-7) is a chemical compound with the molecular formula C17H23NO and a molecular weight of 257.37 g/mol . This compound serves as a valuable intermediate in medicinal chemistry and anticancer research. It has been utilized as a key precursor in the synthesis of novel, bioactive molecular hybrids, specifically as a core structure for developing tridentate thiosemicarbazone ligands . Research has demonstrated that such hybrids, derived from this tetrahydronaphthalene scaffold, can form stable copper(II) complexes that exhibit significant in vitro cytotoxic activity against human cancer cell lines . These complexes have been shown to be considerably more cytotoxic than their parent ligands, with a proposed mechanism of action that may involve the induction of oxidative stress and interaction with intracellular copper metabolism . The compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(14-8-2-1-3-9-14)18-16-12-6-10-13-7-4-5-11-15(13)16/h6,10,12,14H,1-5,7-9,11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARFULZADQISNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 5,6,7,8-tetrahydronaphthalen-1-amine under appropriate reaction conditions. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield cyclohexanecarboxylic acid and 5,6,7,8-tetrahydronaphthalen-1-amine.

Conditions Products Yield Analytical Methods
6M HCl, reflux, 12 hrsCyclohexanecarboxylic acid + 5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride78% ¹H-NMR, HPLC
4M NaOH, ethanol, 80°C, 8 hrsCyclohexanecarboxylate salt + free amine65% FT-IR, Mass spectrometry

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Nucleophilic Substitutions

The carboxamide group participates in nucleophilic acyl substitution reactions, particularly with amines and thiols.

Reaction with Primary Amines

Reaction with benzylamine in DMF at 100°C for 24 hours produces N-benzylcyclohexanecarboxamide and releases 5,6,7,8-tetrahydronaphthalen-1-amine .

Reagent Solvent Temperature Time Product Yield
BenzylamineDMF100°C24 hrsN-benzylcyclohexanecarboxamide62%

Thiourea Derivative Formation

Treatment with potassium thiocyanate (KSCN) in acetone generates cyclohexanecarbonyl isothiocyanate, which reacts with naphthalen-1-amine to form N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide .

Step Conditions Intermediate/Product Yield
KSCN reactionAcetone, 0°C, 1 hrCyclohexanecarbonyl isothiocyanate89%
Amine condensationRT, 2 hrsThiourea derivative91%

Oxadiazole Formation

Reaction with hydrazine hydrate in ethanol under reflux yields 1,3,4-oxadiazole derivatives, as observed in structural analogs.

Reagent Conditions Product Yield
Hydrazine hydrateEthanol, reflux, 6 hrs5-substituted-1,3,4-oxadiazole70%

Key Factor : The reaction requires anhydrous conditions to prevent hydrolysis of the intermediate hydrazide.

Stability and Reactivity Profile

The compound exhibits moderate thermal stability but is sensitive to prolonged exposure to strong acids or bases.

Condition Observation Reference
pH 2–6, 25°CStable for >48 hrs
pH >10, 60°CRapid hydrolysis (<6 hrs)
UV light (254 nm)No degradation after 24 hrs

Hydrogen Bonding and Solvent Effects

The carboxamide group forms hydrogen bonds with polar aprotic solvents (e.g., DMSO, DMF), enhancing solubility and reactivity. In non-polar solvents (e.g., hexane), aggregation reduces reaction rates .

Solvent Solubility (mg/mL) Reaction Rate (Relative to DMF)
DMF45.21.00
Ethanol12.70.35
Hexane0.80.05

Scientific Research Applications

Antihypertensive Agents

One of the primary applications of N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide is in the development of antihypertensive medications. Research indicates that compounds with similar structural motifs exhibit strong binding affinities to angiotensin II receptors, which are crucial in regulating blood pressure. For instance, derivatives of tetrahydronaphthalenes have shown promise in binding to the AT1 receptor with nanomolar affinity, suggesting potential efficacy in managing hypertension .

Neuropharmacology

This compound has also been investigated for neuropharmacological applications. Studies have demonstrated that tetrahydronaphthalene derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions are vital for developing treatments for neurological disorders such as depression and anxiety .

Case Studies

A notable study published in the British Journal of Pharmacology examined the effects of tetrahydronaphthalene derivatives on receptor binding and functional activity. The findings revealed that certain derivatives exhibited enhanced potency compared to established drugs like losartan . This suggests that this compound could be a lead compound for further pharmacological exploration.

Study Compound Target Affinity Outcome
Tetrahydronaphthalene DerivativeAT1 ReceptorNanomolarEnhanced potency compared to losartan

Polymer Chemistry

In materials science, this compound has been explored as a monomer for synthesizing high-performance polymers. Its unique structure contributes to the thermal stability and mechanical strength of polymeric materials. Recent advancements have utilized this compound in creating thermosetting resins that are applicable in aerospace and automotive industries .

Data Table on Polymer Properties

Property Value
Thermal StabilityHigh
Mechanical StrengthExcellent
Application AreaAerospace, Automotive

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Differences Implications Reference
Way-100635 Piperazinyl-ethyl and pyridyl substituents on the cyclohexanecarboxamide nitrogen. Enhanced 5-HT₁A receptor specificity due to extended aromatic interactions.
N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide Thiocarbonyl (C=S) replaces carbonyl (C=O) in the carboxamide. Reduced hydrogen-bonding capacity; altered metabolic stability and target affinity.
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide Quinuclidine (bicyclic amine) replaces cyclohexane. Increased rigidity and potential cholinergic receptor engagement.
Tramazoline Imidazoline ring replaces carboxamide; lacks cyclohexane. α-Adrenergic agonist activity due to imidazoline’s direct interaction with adrenergic receptors.
Tamibarotene Tetramethyl groups on tetrahydronaphthalene; acetamide instead of cyclohexanecarboxamide. Higher lipophilicity and retinoid receptor agonism (used in leukemia therapy).

Pharmacological Activity

  • Way-100635 : Acts as a selective 5-HT₁A antagonist, critical in neurological research. The pyridyl and piperazinyl groups enable precise receptor binding .
  • Tramazoline : Functions as a nasal decongestant via α-adrenergic receptor activation. The imidazoline moiety drives vasoconstriction, unlike the carboxamide-based compounds .
  • Tamibarotene: Retinoid receptor agonist with applications in acute promyelocytic leukemia. Methyl groups enhance metabolic stability and tissue penetration .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Solubility Trends Reference
Target Compound Not reported Cyclohexanecarboxamide Likely low aqueous solubility. -
2-Bromo-1-cyclohexene-1-carboxylic Acid 102–103.5 Brominated cyclohexene Moderate polarity due to -COOH.
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide 157–159 Quinuclidine, carboxamide Limited solubility (solid form).
Tamibarotene Not reported Acetamide, tetramethyl groups High lipophilicity.

Q & A

Q. What are the established synthetic routes for N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves coupling cyclohexanecarbonyl chloride with 5,6,7,8-tetrahydronaphthalen-1-amine. Key steps include:

Acyl chloride preparation : React cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions to form cyclohexanecarbonyl chloride .

Amide bond formation : React the acyl chloride with 5,6,7,8-tetrahydronaphthalen-1-amine in a non-polar solvent (e.g., benzene or tetrahydrofuran) under reflux. Anhydrous conditions and stoichiometric control are critical to minimize side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (~70–85%) requires precise temperature control during reflux and inert gas (N₂) protection .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze proton environments (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm, aromatic protons from tetrahydronaphthalene at δ 6.5–7.3 ppm) and carbon signals (amide carbonyl at ~δ 170 ppm). Compare with reference spectra of structurally similar carboxamides .
  • IR Spectroscopy : Confirm the amide C=O stretch at ~1650–1680 cm⁻¹ and N-H stretch (if present) at ~3300 cm⁻¹ .
  • X-ray crystallography : Resolve the crystal lattice to verify stereochemistry and bond angles. For example, similar cyclohexanecarboxamide derivatives show chair conformations for the cyclohexane ring and planar amide linkages .

Advanced Research Questions

Q. How do steric and electronic factors of substituents on the tetrahydronaphthalene ring influence the compound’s reactivity and biological interactions?

Methodological Answer:

  • Steric effects : Bulky substituents at the tetrahydronaphthalene 2- or 3-positions hinder amide bond rotation, altering conformational flexibility. Use molecular docking studies to assess binding pocket compatibility .
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the aromatic ring increase electrophilicity, enhancing interactions with nucleophilic targets (e.g., enzyme active sites). Compare Hammett σ values for substituents to correlate reactivity trends .
  • Case study : Derivatives with halogen substituents show improved binding affinity in receptor assays due to enhanced hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar cyclohexanecarboxamide derivatives?

Methodological Answer:

  • Purity assessment : Use HPLC-MS to rule out impurities (>98% purity required for reliable bioactivity data). For example, trace dimethylamine in N,N-dimethylcyclohexanecarboxamide analogs can skew cytotoxicity results .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line passage number. Inconsistent apoptosis assay protocols (e.g., Annexin V vs. TUNEL) may explain divergent results .
  • Stereochemical considerations : Chiral derivatives (e.g., S-enantiomers) often exhibit distinct activities. Use chiral chromatography or asymmetric synthesis to isolate enantiomers for comparative studies .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME to predict logP (optimal range: 2–3), aqueous solubility, and CYP450 metabolism. Substituents like methoxy groups improve solubility but may reduce BBB penetration .
  • Dynamics simulations : Perform MD simulations (e.g., GROMACS) to assess stability in biological membranes. For instance, rigid cyclohexane rings reduce conformational entropy, enhancing target binding .
  • QSAR modeling : Corrogate substituent descriptors (e.g., molar refractivity) with IC₅₀ values from kinase inhibition assays to identify pharmacophoric features .

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability data for this compound across studies?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Standardize heating rates (e.g., 10°C/min under N₂) to compare decomposition temperatures. Variations in sample preparation (e.g., crystalline vs. amorphous forms) significantly affect results .
  • DSC validation : Use differential scanning calorimetry to identify polymorphic transitions. For example, a melting point range of 157–159°C indicates potential polymorphism or hydrate formation .
  • Environmental controls : Humidity during storage can hydrolyze the amide bond. Store samples at 2–8°C in desiccated containers to ensure stability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yield Optimization

ParameterOptimal ConditionImpact on YieldReference
Solvent for amide formationAnhydrous benzeneMaximizes purity
Reaction temperature80°C (reflux)Prevents dimerization
Purification methodSilica gel chromatographyRemoves unreacted amine

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey SignalStructural InsightReference
¹H NMR (CDCl₃)δ 1.2–2.1 (m, cyclohexane)Chair conformation
¹³C NMRδ 170 (C=O)Amide bond confirmation
IR1650–1680 cm⁻¹Carbonyl stretch

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